molecular formula C8H9F3N2 B12438324 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine

Cat. No.: B12438324
M. Wt: 190.17 g/mol
InChI Key: MQPZSCRRIQLAIT-UHFFFAOYSA-N
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Description

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is a chemical compound with the molecular formula C8H9F3N2 and a molecular weight of 190.1656696 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and an amine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine typically involves the reaction of 4-ethyl-6-trifluoromethyl-pyridine with an amine source under specific reaction conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing the reaction parameters to achieve efficient production.

Chemical Reactions Analysis

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

    Addition: Addition reactions can occur at the pyridine ring, leading to the formation of new compounds with added functional groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool to investigate the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine can be compared with other similar compounds, such as:

    4-Ethyl-6-trifluoromethyl-pyridine: Lacks the amine group, making it less reactive in certain chemical reactions.

    4-Methyl-6-trifluoromethyl-pyridin-3-ylamine: Has a methyl group instead of an ethyl group, which can affect its chemical properties and reactivity.

    4-Ethyl-6-difluoromethyl-pyridin-3-ylamine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to differences in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

4-ethyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-2-5-3-7(8(9,10)11)13-4-6(5)12/h3-4H,2,12H2,1H3

InChI Key

MQPZSCRRIQLAIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1N)C(F)(F)F

Origin of Product

United States

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